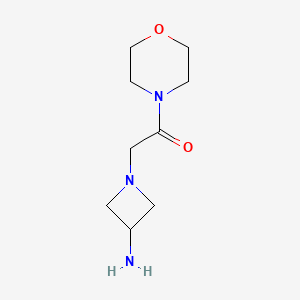

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

描述

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminoazetidine ring and a morpholine moiety, making it a versatile intermediate for synthesizing other complex molecules.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-aminoazetidine and morpholine.

Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 2-(3-Nitroazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one.

Reduction: this compound (the starting compound).

Substitution: Various alkylated derivatives depending on the electrophile used.

科学研究应用

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .

相似化合物的比较

2-(3-Aminoazetidin-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a morpholine moiety.

2-(3-Aminoazetidin-1-yl)acetic acid: Contains an additional carboxylic acid group.

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid: Features a pyrimidine ring.

Uniqueness: The presence of the morpholine group in 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one provides unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and biological studies.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial processes.

生物活性

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1342220-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 208.23 g/mol. The structure includes an azetidine ring and a morpholine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 208.23 g/mol |

| CAS Number | 1342220-32-9 |

| Purity | Typically ≥ 95% |

Anticancer Activity

Research has indicated that compounds containing morpholine and azetidine derivatives can exhibit significant anticancer properties. A study focusing on related compounds demonstrated their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. These compounds were shown to induce apoptosis through various mechanisms, including cell cycle arrest and morphological changes indicative of programmed cell death .

The biological activity of this compound may involve:

- Inhibition of key enzymes : Morpholine derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.

- Receptor modulation : The structural features allow for selective binding to various receptors, potentially influencing signaling pathways involved in cell proliferation and survival .

Case Studies

- Cytotoxicity Assessment : In vitro studies have shown that derivatives similar to this compound were tested against multiple cancer cell lines using MTT assays. Results indicated varying levels of cytotoxicity, with some derivatives outperforming standard chemotherapeutics like cisplatin in specific cell lines .

- Apoptosis Induction : Morphological assessments using Hoechst staining confirmed that certain derivatives led to significant increases in sub-G1 populations, indicating enhanced apoptosis rates compared to controls .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not extensively documented; however, the presence of both morpholine and azetidine rings suggests favorable absorption characteristics and metabolic stability. Safety assessments are crucial for any new therapeutic agents, and ongoing studies are necessary to evaluate toxicity profiles.

常见问题

Q. What are the key considerations for synthesizing 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one in laboratory settings?

Basic Research Question

Synthesis requires careful optimization of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity of the morpholine and azetidine moieties .

- Temperature control : Reactions often proceed at 0–25°C to avoid side products from thermally unstable intermediates .

- Catalysts : Triethylamine (TEA) or other bases are critical for deprotonation and accelerating nucleophilic substitutions .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress .

Q. How can structural characterization of this compound be rigorously validated?

Basic Research Question

A multi-technique approach is essential:

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., morpholine’s δ ~3.7 ppm for N-CH2; azetidine’s δ ~3.2 ppm for NH2) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C9H17N3O2, expected [M+H]+ = 200.1396) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (NH2) validate functional groups .

Q. What biological targets are hypothesized for this compound, and how can they be investigated?

Basic Research Question

Based on structural analogs:

- Enzyme inhibition : Test activity against kinases or proteases via fluorogenic assays (e.g., ATPase activity using malachite green) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .

- Cellular signaling : Western blotting to assess phosphorylation changes in pathways like PI3K/AKT/mTOR .

Q. How can reaction yields be optimized for scale-up synthesis without industrial equipment?

Advanced Research Question

Use Design of Experiments (DoE) methodologies:

- Parameter screening : Vary solvent polarity, stoichiometry, and temperature in fractional factorial designs .

- Response surface modeling : Predict optimal conditions (e.g., 1.2:1 molar ratio of azetidine to morpholine derivative in DMF at 20°C) .

- Purification : Column chromatography with gradient elution (e.g., 5–20% MeOH in CH2Cl2) improves purity >95% .

Q. What advanced analytical techniques resolve ambiguities in spectral data?

Advanced Research Question

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., azetidine NH2 vs. morpholine CH2) .

- X-ray crystallography : Confirm stereochemistry and hydrogen-bonding networks .

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed by-products) with limits of detection <0.1% .

Q. How to address contradictions in reported biological activity across studies?

Advanced Research Question

- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Metabolite profiling : Use HPLC to identify degradation products that may alter activity .

- Target validation : CRISPR knockouts or siRNA silencing confirm specificity of observed effects .

Q. What experimental frameworks assess environmental fate and ecotoxicity?

Advanced Research Question

Adapt Project INCHEMBIOL protocols :

- Biodegradation : OECD 301F test to measure mineralization in aqueous systems.

- Bioaccumulation : LogP calculations and in vitro assays with fish hepatocytes.

- Ecototoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition .

Q. How can in silico modeling predict interactions with novel biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to screen against PDB-deposited enzymes (e.g., PI3Kγ) .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., azetidine ring size) with IC50 values .

Q. What methodologies evaluate compound stability under varying storage conditions?

Advanced Research Question

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .

- HPLC stability-indicating assays : Quantify degradation products (e.g., oxidized morpholine derivatives) .

- Arrhenius modeling : Predict shelf life at 25°C from accelerated stability data .

Q. How to elucidate mechanisms of enzyme inhibition for this compound?

Advanced Research Question

属性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDOWKLBZVEZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。